molecular formula C14H26O4Si B1196521 2,3,4-Trioxycyclopentanone

2,3,4-Trioxycyclopentanone

Cat. No.: B1196521
M. Wt: 286.44 g/mol
InChI Key: KXGMFTLLBZTKAO-UTUOFQBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trioxycyclopentanone is a high-value synthetic intermediate prized for its versatile reactivity in organic synthesis. This cyclic ketone features multiple oxygen-based functional groups, making it a privileged building block for constructing complex molecular architectures. Its research applications are primarily in the development of active pharmaceutical ingredients (APIs) and natural product analogs, where it serves as a core precursor for prostaglandin synthesis . Furthermore, its structural motif is integral to the synthesis of various fragrant molecules, including jasmone and related compounds . Researchers also utilize this compound and its derivatives, such as protected 4-hydroxycyclopentenones, in stereodivergent syntheses to create enantioenriched materials for medicinal chemistry and catalyst development . As a highly functionalized cyclopentanone, it is a critical reagent in exploring new routes to chiral diols and amino alcohols . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

Molecular Formula

C14H26O4Si

Molecular Weight

286.44 g/mol

IUPAC Name

(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1

InChI Key

KXGMFTLLBZTKAO-UTUOFQBUSA-N

SMILES

CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C

Isomeric SMILES

CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2,3,4-Trioxycyclopentanone has the molecular formula C5H8O4C_5H_8O_4 and features a cyclopentanone core with three hydroxyl groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and potential applications.

Antioxidant Activity

Research indicates that 2,3,4-trioxycyclopentanone exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. A study demonstrated that this compound effectively scavenges free radicals, making it a candidate for developing antioxidant therapies.

Case Study:

  • Study Focus: Evaluation of antioxidant capacity.
  • Findings: The compound showed a dose-dependent increase in radical scavenging activity compared to standard antioxidants.

Antimicrobial Properties

The compound has been explored for its antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes makes it an attractive candidate for developing new antimicrobial agents.

Case Study:

  • Study Focus: Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Findings: 2,3,4-trioxycyclopentanone demonstrated significant inhibition zones in bacterial cultures, suggesting potential as a broad-spectrum antimicrobial agent.

Synthesis of Chiral Compounds

2,3,4-Trioxycyclopentanone serves as a chiral building block in organic synthesis. Its stereochemistry allows for the production of various enantiomerically pure compounds used in pharmaceuticals.

Case Study:

  • Study Focus: Synthesis of Sceletium alkaloids.
  • Methodology: Utilization of 2,3,4-trioxycyclopentanone as a precursor in enantioselective synthesis.
  • Results: Successful synthesis of complex alkaloid structures with potential therapeutic applications.

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Polymer Development

Research has shown that incorporating 2,3,4-trioxycyclopentanone into polymer matrices can improve thermal stability and mechanical properties.

Case Study:

  • Study Focus: Development of thermally stable polymers.
  • Findings: Polymers containing 2,3,4-trioxycyclopentanone exhibited improved thermal degradation temperatures compared to control samples.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntioxidant and antimicrobial agentSignificant radical scavenging and antimicrobial activity observed
Organic SynthesisChiral building block for pharmaceuticalsSuccessful synthesis of complex alkaloids
Material ScienceDevelopment of thermally stable polymersEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Substituted Cyclopentanones: Physicochemical Properties

Cyclopentanone derivatives with substituents such as methyl or hydroxyl groups exhibit distinct physicochemical behaviors. For example:

Compound Substituents Boiling Point (°C) Density (g/cm³) Source
2-Methylcyclopentanone Methyl at position 2 139–140 0.916
DL-3-Methylcyclopentanone Methyl at position 3 145 0.913
2-Hydroxy-3-methyl-2-cyclopentenone Hydroxyl and methyl groups Not reported Not reported

Key Observations :

  • Methyl substituents marginally increase boiling points due to minor polarity changes.
  • Higher oxygen content (e.g., hydroxyl groups) typically elevates boiling points and solubility via hydrogen bonding. For 2,3,4-Trioxycyclopentanone, the presence of three oxygen groups would likely enhance polarity, resulting in a higher boiling point and density compared to methyl-substituted analogs.
Structural Analogs with Aromatic Substituents

Cyclopentanones with bulky aromatic groups, such as (3S)-3-(4-bromophenyl)cyclopentanone, highlight steric and electronic effects of substituents . The bromophenyl group introduces steric hindrance and alters electron density, which can influence binding affinity in drug candidates.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,3,4-Trioxycyclopentanone in laboratory settings?

  • Methodological Answer : The synthesis of 2,3,4-Trioxycyclopentanone can be approached via oxidation of cyclopentanone derivatives using catalytic systems (e.g., TEMPO/NaClO) under controlled pH conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using polar aprotic solvents) is recommended to isolate high-purity fractions. Ensure reaction progress is monitored via TLC and NMR spectroscopy to confirm intermediate formation .

Q. How should researchers safely handle and store 2,3,4-Trioxycyclopentanone to minimize degradation?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent exposure. Avoid aerosol generation during weighing or transfer.
  • Storage : Store in airtight, amber-glass containers under inert gas (e.g., argon) at 2–8°C. Degradation occurs via hydrolysis or oxidation; monitor stability using HPLC every 3–6 months .

Q. What analytical techniques are critical for characterizing 2,3,4-Trioxycyclopentanone’s structural integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm carbonyl and hydroxyl group positions.
  • FT-IR : Identify characteristic C=O (1700–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 2,3,4-Trioxycyclopentanone under varying pH conditions?

  • Methodological Answer : Conflicting reactivity data often arise from unaccounted variables (e.g., trace metal ions, solvent polarity). Design controlled experiments using buffered systems (pH 3–10) and chelating agents (e.g., EDTA). Compare kinetic profiles via UV-Vis spectroscopy and validate using DFT calculations to model transition states .

Q. What experimental strategies are recommended to study 2,3,4-Trioxycyclopentanone’s degradation pathways in aqueous environments?

  • Methodological Answer : Conduct accelerated aging studies under simulated environmental conditions (UV light, 25–40°C). Use LC-MS/MS to identify degradation byproducts (e.g., dicarboxylic acids or cyclic ethers). Pair with isotopic labeling (¹⁸O-H₂O) to trace oxygen incorporation pathways .

Q. How can computational modeling enhance the design of 2,3,4-Trioxycyclopentanone derivatives for targeted biochemical applications?

  • Methodological Answer : Apply density functional theory (DFT) to predict electronic properties (HOMO-LUMO gaps) and docking simulations to assess binding affinity with enzymes (e.g., oxidoreductases). Validate predictions via synthesis and enzymatic assays .

Q. What role does 2,3,4-Trioxycyclopentanone play in modulating plant hormone signaling pathways, and how can this be experimentally validated?

  • Methodological Answer : Grafting experiments (e.g., Arabidopsis mutants) can elucidate its role in systemic signaling. Use RNA-seq and methylome analysis to identify differentially expressed genes and DNA methylation patterns linked to cyclopentanone-responsive pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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